molecular formula C6H3Cl2F B1294889 2,3-Dichlorofluorobenzene CAS No. 36556-50-0

2,3-Dichlorofluorobenzene

Cat. No.: B1294889
CAS No.: 36556-50-0
M. Wt: 164.99 g/mol
InChI Key: NPXCSDPOOVOVDQ-UHFFFAOYSA-N
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Description

2,3-Dichlorofluorobenzene is an organic compound with the chemical formula C6H3Cl2F. It is a colorless liquid characterized by its chlorine and fluorine functional groups. This compound is known for its applications in various industries, particularly as an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Dichlorofluorobenzene involves the reaction of 3,4-dichloronitrobenzene with potassium fluoride. The intermediate product is then reacted with chlorine to form dichlorofluorobenzene . Another method involves the use of mixed acid (fuming nitric acid and concentrated sulfuric acid) to nitrate this compound, forming a nitration mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and enrichment through melt crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorofluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium fluoride, chlorine, and mixed acids (fuming nitric acid and concentrated sulfuric acid). Reaction conditions often involve controlled temperatures and specific reaction times to achieve the desired products .

Major Products Formed

Major products formed from reactions involving this compound include various substituted benzene derivatives, such as 2,3-dichloro-4-fluoronitrobenzene .

Scientific Research Applications

2,3-Dichlorofluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dichlorofluorobenzene involves its interaction with molecular targets and pathways within chemical reactions. The chlorine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorofluorobenzene
  • 2,6-Dichlorofluorobenzene
  • o-Chlorofluorobenzene

Uniqueness

2,3-Dichlorofluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain chemical synthesis processes .

Properties

IUPAC Name

1,2-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXCSDPOOVOVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067986
Record name 2,3-Dichlorofluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-50-0
Record name 1,2-Dichloro-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-3-fluoro-
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Record name Benzene, 1,2-dichloro-3-fluoro-
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Record name 2,3-Dichlorofluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-dichloro-3-fluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between 2,3-dichlorofluorobenzene and sodium methoxide?

A1: This reaction, described in the paper "Study on Novel Synthesis of 2,3-Dichloroanisole" [], is significant because it provides a novel and efficient method for synthesizing 2,3-dichloroanisole. 2,3-Dichloroanisole is a key intermediate in the production of ethacrynic acid, a loop diuretic used to treat edema. The reaction boasts a high yield (98.4%) under mild conditions (60°C, 12 hours), making it a potentially valuable process for industrial applications.

Q2: How does the selective reduction of chlorine in 2,6-dichlorofluorobenzene work, as mentioned in the first paper?

A2: The paper "Preparation of orthochlorobenzene" [] describes a method for selectively replacing one chlorine atom in a mixture of 2,6-dichlorofluorobenzene and this compound with hydrogen. This selective reduction is achieved by reacting the mixture with hydrogen gas in the presence of a palladium catalyst at a controlled temperature (50-60°C). This method highlights the importance of catalyst selection and reaction conditions in achieving desired product selectivity when dealing with halogenated aromatic compounds.

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